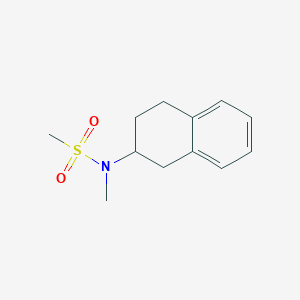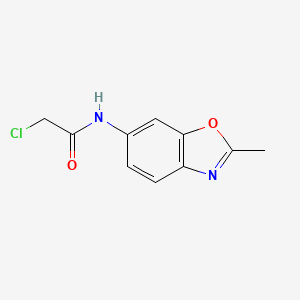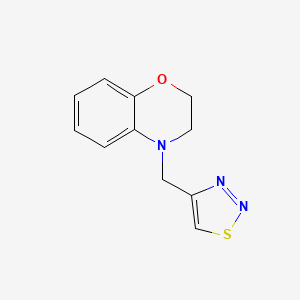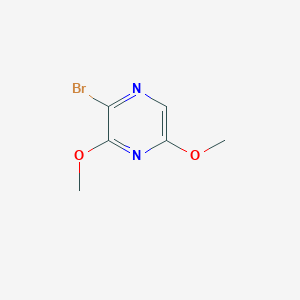![molecular formula C5H9N3O B7549985 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol](/img/structure/B7549985.png)
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol, also known as MTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTE is a triazole derivative that has been synthesized through several methods, and its unique structure has led to its use in many scientific research studies.
Aplicaciones Científicas De Investigación
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been extensively studied for its potential applications in various fields of scientific research. In the field of chemistry, 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been used as a ligand for the synthesis of metal complexes, and as a reagent for the synthesis of other organic compounds. In the field of biology, 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been studied for its potential use as an antifungal agent, and as a potential treatment for cancer. Additionally, 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been studied for its potential use in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been shown to inhibit the growth of certain fungi and cancer cells, and it is believed that this is due to its ability to disrupt the normal functioning of these cells.
Biochemical and Physiological Effects
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the growth of certain fungi and cancer cells, and it has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been shown to have a protective effect on the liver, and it may have potential applications in the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol in lab experiments is its relatively low toxicity. 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol has been shown to be relatively safe for use in laboratory settings, and it has been used in a variety of experiments without causing any significant adverse effects. However, one of the limitations of using 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol. One area of research could focus on the development of new methods for the synthesis of 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol, with the goal of improving the yield and purity of the compound. Another area of research could focus on the development of new applications for 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol, such as its use in the treatment of liver diseases or as a potential treatment for other types of cancer. Additionally, further research could be conducted to better understand the mechanism of action of 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol, which could lead to the development of new drugs and therapies.
Métodos De Síntesis
2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol can be synthesized through several methods, including the reaction of 2-methyl-2H-[1,2,3]triazol-4-amine with ethylene oxide, or the reaction of 2-methyl-2H-[1,2,3]triazol-4-amine with epichlorohydrin followed by the reaction with sodium hydroxide. The synthesis of 2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol is a relatively simple process, and the compound can be obtained in high yields.
Propiedades
IUPAC Name |
2-(2-methyltriazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-6-4-5(7-8)2-3-9/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMRPGWRTXJSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)


![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)


![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)
![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)



![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B7549972.png)
![1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)